1-(2-Fluorophenoxy)propan-2-amine hydrochloride

Overview

Description

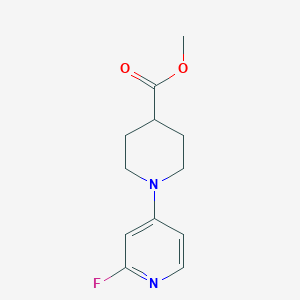

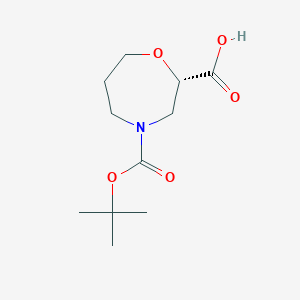

“1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 167087-55-0 . Its IUPAC name is 1-(2-fluorophenoxy)-2-propanamine . The molecular weight of this compound is 169.2 .

Molecular Structure Analysis

The InChI code for “1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is 1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates that the compound has a fluorophenoxy group attached to a propan-2-amine moiety.Scientific Research Applications

Pharmaceutical Research

1-(2-Fluorophenoxy)propan-2-amine hydrochloride: is utilized in pharmaceutical research as a reference standard for drug development . Its properties make it suitable for testing and calibration during the synthesis of new pharmacological compounds. Its role is crucial in ensuring the purity, potency, and consistency of new drug formulations.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules . Its reactive amine group allows for further functionalization, making it a versatile building block in the construction of more complex molecules for materials science or medicinal chemistry.

Analytical Chemistry

In analytical chemistry, 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is used for method development and validation . Researchers use it to fine-tune chromatographic techniques, ensuring accurate separation and identification of components in complex mixtures.

Enantioselective Synthesis

The chiral nature of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride makes it a candidate for use in enantioselective synthesis . It could be used to produce optically active compounds, which are important in the creation of certain pharmaceuticals that require high stereochemical purity.

Proteomics Research

In proteomics, this compound could be used as a tag or label to study protein interactions and functions. Its ability to bind selectively to certain proteins can help in identifying and understanding protein complexes and pathways .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to handle the compound with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name |

1-(2-fluorophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQDDOCQDGCDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenoxy)propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)

![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)

![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)